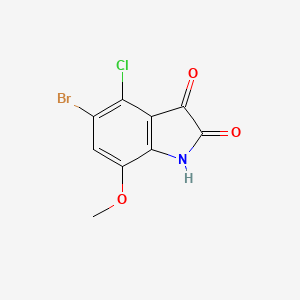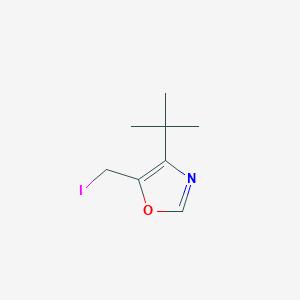
4-(Tert-butyl)-5-(iodomethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-5-(iodomethyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and an iodomethyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-(iodomethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted ketones with iodomethyl-substituted amines in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-5-(iodomethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-5-(iodomethyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-5-(iodomethyl)oxazole involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butyl)-5-(bromomethyl)oxazole
- 4-(Tert-butyl)-5-(chloromethyl)oxazole
- 4-(Tert-butyl)-5-(fluoromethyl)oxazole
Uniqueness
4-(Tert-butyl)-5-(iodomethyl)oxazole is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, offering different pathways for chemical transformations .
Propiedades
Fórmula molecular |
C8H12INO |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
4-tert-butyl-5-(iodomethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12INO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |
Clave InChI |
NCLCFIUCRGPFBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(OC=N1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


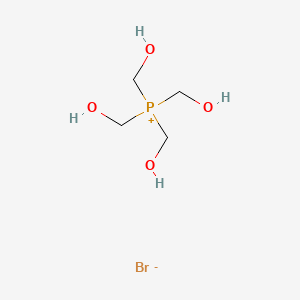
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
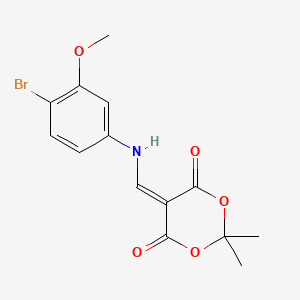
![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)
![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)
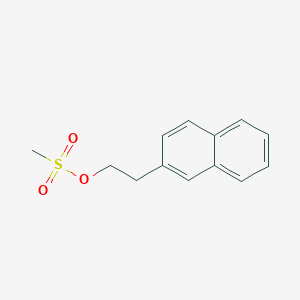
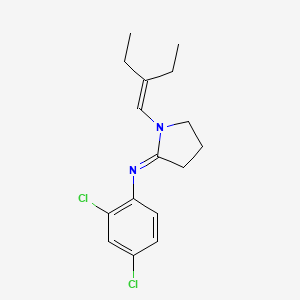
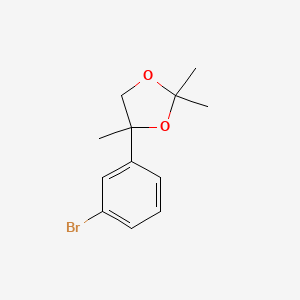
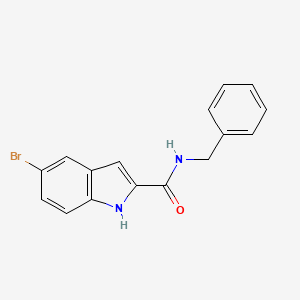
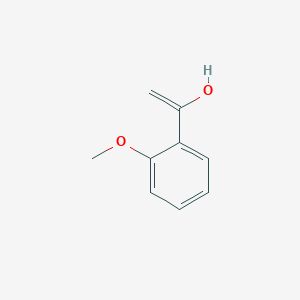
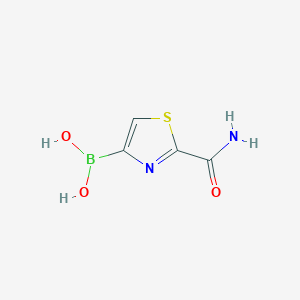

![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
